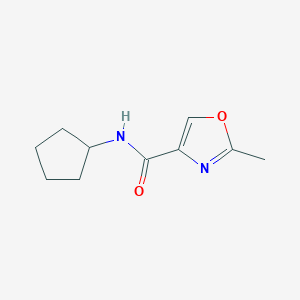![molecular formula C18H20F3N3O2 B2626511 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380171-68-4](/img/structure/B2626511.png)
2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine, also known as MPTP, is a pyrimidine-based compound with potential applications in scientific research. MPTP has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in dopaminergic neuron death and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease-like symptoms in animal models include tremors, bradykinesia, rigidity, and postural instability. This compound has also been shown to cause a decrease in dopamine levels in the brain, as well as an increase in reactive oxygen species and lipid peroxidation.
実験室実験の利点と制限
One advantage of using 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments is its ability to selectively target dopaminergic neurons, making it a valuable tool for studying the function of these neurons. However, the use of this compound in animal models requires careful consideration due to its potential toxicity and the ethical implications of inducing Parkinson's disease-like symptoms in animals.
将来の方向性
Future research on 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine could focus on developing new treatments for Parkinson's disease based on its mechanism of action. Additionally, this compound could be used to study the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases. Finally, further research could explore the potential of this compound as a tool for studying the function of other neurotransmitter systems in the brain.
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its selective toxicity to dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms in animal models. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research on this compound could focus on developing new treatments for Parkinson's disease, studying the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases, and exploring the potential of this compound as a tool for studying the function of other neurotransmitter systems in the brain.
合成法
The synthesis of 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves the reaction of 3-methoxybenzylpiperidine with 2,4,5-trichloropyrimidine in the presence of a base, followed by the reaction with trifluoroacetic acid. The resulting compound is then purified by column chromatography to obtain this compound with high purity.
科学的研究の応用
2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been used in scientific research as a tool to study the function of dopamine neurons in the brain. This compound is selectively toxic to dopaminergic neurons and can induce Parkinson's disease-like symptoms in animal models. This makes this compound a valuable tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments for the disease.
特性
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-25-15-4-2-3-13(11-15)12-24-9-6-14(7-10-24)26-17-22-8-5-16(23-17)18(19,20)21/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSBLLJCQZKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2626429.png)
![6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2626430.png)
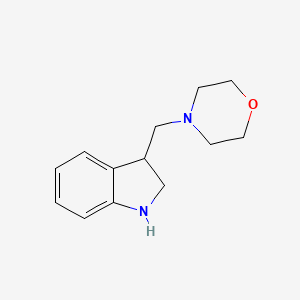
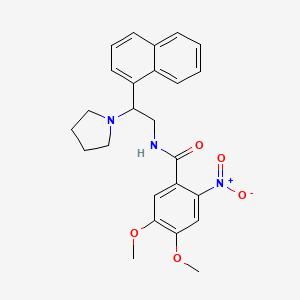
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626436.png)
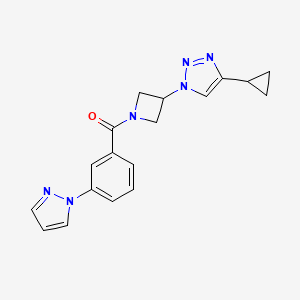
![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)
![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)
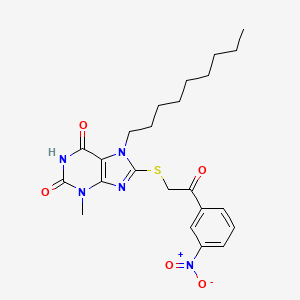


![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2626446.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
